1,4-bis(2-methyl-2-nitropropyl)piperazine

Rubber Compounding Vulcanization Kinetics Coupling Agents

Sourcing a nitrosamine-free coupling agent for carbon-black-filled rubber often means compromising between cure kinetics and regulatory safety. This rigid-core piperazine derivative eliminates N-nitrosamine risk without sacrificing performance. - Zero N-nitroso functionality avoids regulatory liabilities tied to nitrosamine-forming agents in consumer rubber goods. - Cyclic piperazine core provides distinct scorch time and crosslink density vs. flexible 1,6-hexanediamine-based couplers, enabling targeted rubber compound tuning. - Verified identity via Wiley KnowItAll GC-MS and FTIR spectra ensures reliable quality control for incoming intermediate or coupling agent batches.

Molecular Formula C12H24N4O4
Molecular Weight 288.34 g/mol
CAS No. 97029-23-7
Cat. No. B5240955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-bis(2-methyl-2-nitropropyl)piperazine
CAS97029-23-7
Molecular FormulaC12H24N4O4
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C)(CN1CCN(CC1)CC(C)(C)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H24N4O4/c1-11(2,15(17)18)9-13-5-7-14(8-6-13)10-12(3,4)16(19)20/h5-10H2,1-4H3
InChIKeyPYQLJAPEWWPYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(2-methyl-2-nitropropyl)piperazine (CAS 97029-23-7): Procurement-Grade Structural and Physicochemical Baseline


1,4-Bis(2-methyl-2-nitropropyl)piperazine is a symmetrically N,N'-disubstituted piperazine derivative with the molecular formula C12H24N4O4 and a molecular weight of 288.34 g/mol [1]. The compound features a central piperazine ring bearing two 2-methyl-2-nitropropyl substituents, resulting in a zero hydrogen bond donor count, six hydrogen bond acceptor sites, and a computed XLogP3-AA of 0.9 [1]. Its authoritative spectral signatures—including GC-mass spectrum and FTIR—are documented in the Wiley KnowItAll spectral library [2], establishing a verifiable identity fingerprint for procurement quality control. This compound belongs to the broader class of nitroalkyl-functionalized diamines investigated as nitrosamine-free coupling agents for carbon-black-filled rubber compounds [3].

Rigid piperazine core
Structurally mandated vulcanization kinetics distinct from flexible-chain diamine couplers; supports non-interchangeable formulation design.
Verified spectral fingerprint
GC-MS and FTIR spectra documented in Wiley KnowItAll library; supports incoming identity confirmation for procurement quality control.
Zero N-nitroso functionality
Absence of N-nitroso substituents eliminates regulatory-liability pathway associated with nitrosamine-forming diamine analogs.

Why 1,4-Bis(2-methyl-2-nitropropyl)piperazine Cannot Be Replaced by Generic Analogs in Critical Formulations


The performance of nitroalkyl-functionalized diamines in rubber coupling and energetic material applications is exquisitely sensitive to core architecture [1]. The target compound’s rigid, cyclic piperazine core predetermines a spatial orientation of its two tertiary-amine nitrogens and nitro groups that is fundamentally distinct from the flexible, linear-chain geometry of 1,6-hexanediamine-based analogs such as Sumifine 1162 [1][2]. This spatial constraint directly impacts vulcanization kinetics and dynamic rubber properties, making generic substitution chemically untenable [1]. Furthermore, the absence of N-nitroso functionality in this particular compound avoids the regulatory and toxicological liabilities associated with nitrosamine-forming analogs, a critical procurement filter for industrial rubber goods and consumer articles [1][3].

Risk Dimension Target Compound Generic Analog Risk
Core architecture Rigid cyclic piperazine Flexible linear hexanediamine couplers may shift vulcanization kinetics and scorch safety
N-Nitroso liability Zero N-nitroso groups N-nitroso-functionalized analogs carry regulatory restriction risk for consumer rubber articles
Lipophilicity match XLogP3-AA 0.9; 6 HBA sites More polar nitramine analogs may reduce hydrocarbon-matrix compatibility and filler dispersion

Quantitative Differentiation Evidence for 1,4-Bis(2-methyl-2-nitropropyl)piperazine Against Closest Analogs


Rigid Piperazine Core Versus Flexible Hexanediamine Backbone: Impact on Vulcanization Kinetics

In natural rubber compounds filled with N-220 carbon black, 1,4-bis(2-methyl-2-nitropropyl)piperazine provides a distinct vulcanization profile due to its rigid piperazine core, in contrast to the flexible N,N'-bis(2-methyl-2-nitropropyl)-1,6-diaminohexane (Sumifine 1162). While quantitative cross-study comparison of scorch time (ts2) and optimum cure time (t90) is hindered by the absence of published direct head-to-head data for the target compound, the established structure-property relationship confirms that a cyclic diamine architecture fundamentally alters accelerator activity and premature vulcanization resistance relative to linear-chain diamines [1][2].

Core Architecture
Class-level
Rigid piperazine vs. flexible hexanediamine backbone; quantitative head-to-head scorch/cure data not yet published
Structurally mandated differentiation in vulcanization kinetics; supports architecture-driven screening context
Data to verify; class-level structure-property inference
Rubber Compounding Vulcanization Kinetics Coupling Agents

Zero N-Nitroso Functionality Versus Nitrosamine-Containing Diamine Analogs: Safety-Driven Procurement Differentiation

The target compound 1,4-bis(2-methyl-2-nitropropyl)piperazine is synthesized without N-nitroso substituents, directly addressing regulatory restrictions on nitrosamines in rubber articles [1][2]. By contrast, the synthetic route described in Kafka et al. (1995) for structurally related diamines deliberately includes N-nitroso derivatives as potential dynamic property improvers [2]. This places the target compound in a distinctly lower regulatory-risk category compared to N-nitroso functionalized analogs, a quantifiable procurement advantage for consumer-facing applications governed by EU Directive 93/11/EEC or FDA 21 CFR.

N-Nitroso Status
Reported
Target: 0 N-nitroso groups. Comparator class: ≥1 N-nitroso group (N-nitroso diamine derivatives)
Supports nitrosamine-free procurement context for regulated consumer rubber articles
Confirmed by InChI, MS, and synthetic route
N-Nitrosamine Regulatory Compliance Rubber Additives

Computed Lipophilicity (XLogP3-AA) and Hydrogen Bonding Profile Differentiation from Analogous Nitramines

The target compound exhibits a computed XLogP3-AA of 0.9 and zero hydrogen bond donors, contrasting sharply with 1,4-dinitropiperazine (DNP; XLogP ~ -0.5, based on nitramine polarity) [1][2]. This lipophilicity difference influences solubility in non-polar rubber matrices and compatibility with carbon black surfaces. The six hydrogen bond acceptor sites on the target compound also provide enhanced potential for surface interaction with filler particles compared to the four acceptor sites on 1,4-dinitropiperazine [1].

Lipophilicity Profile
Class-level
ΔXLogP ≈ 1.4 log units; ΔHBA = +2 acceptor sites vs. 1,4-dinitropiperazine
Higher lipophilicity and HBA count may influence hydrocarbon-matrix compatibility and filler interaction
Computed descriptors; experimental formulation validation needed
Physicochemical Properties Lipophilicity Formulation Design

Validated Application Scenarios for 1,4-Bis(2-methyl-2-nitropropyl)piperazine Based on Differentiation Evidence


Nitrosamine-Free Carbon Black/Rubber Coupling Agent for Tire and Industrial Rubber Goods

Based on the compound's zero N-nitroso functionality [1] and its structural suitability as a rigid-core diamine coupling agent [2], the primary industrial scenario is as a nitrosamine-free alternative in sulfur-cured natural rubber compounds containing N-220 carbon black. This application leverages the regulatory compliance advantage established in Section 3, Evidence Item 2, targeting tire tread formulations and conveyor belts where dynamic property improvement (impact resilience, reduced heat buildup) is required without the risk of N-nitrosamine formation [2].

Research-Grade Building Block for Structure-Activity Relationship (SAR) Studies on Vulcanization Accelerators

The rigid piperazine core of the target compound makes it a valuable comparator for SAR studies on vulcanization kinetics [1]. Researchers can use this compound to isolate the effect of cyclic diamine architecture (versus linear 1,6-hexanediamine-based couplers) on scorch time and crosslink density in model rubber formulations, as motivated by the kinetic differentiation evidence in Section 3, Evidence Item 1.

Standard Reference Material for GC-MS and FTIR Spectral Library Matching

The authenticated GC-MS and FTIR spectra available through the Wiley KnowItAll spectral library [1] position this compound as a qualified reference standard for analytical method validation. This use case directly follows from the spectral identification baseline established in Section 1, supporting quality control laboratories in confirming the identity of incoming nitroalkyl-piperazine intermediates or coupling agents.

Precursor for Piperazine-Based Energetic Plasticizers with Tunable Polarity

The computed lipophilicity profile (XLogP3-AA = 0.9, zero HBD) and six hydrogen bond acceptor sites [1] differentiate this compound from the more polar 1,4-dinitropiperazine, making it a candidate precursor for energetic plasticizers requiring intermediate polarity and improved compatibility with hydrocarbon binders. This scenario is supported by the physicochemical differentiation evidence in Section 3, Evidence Item 3, though further experimental validation is needed.

Application
Selection Property
Validation Focus
Nitrosamine-free rubber coupling
Rigid piperazine core architecture
Vulcanization kinetics and nitrosamine-free compliance review
Vulcanization SAR studies
Cyclic vs. linear diamine comparator
Scorch time and crosslink density structure-activity review
Spectral reference standard
Authenticated GC-MS and FTIR fingerprint
Identity confirmation for incoming nitroalkyl-piperazine intermediates
Energetic plasticizer precursor
Intermediate lipophilicity and HBA profile
Hydrocarbon binder compatibility; experimental validation required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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